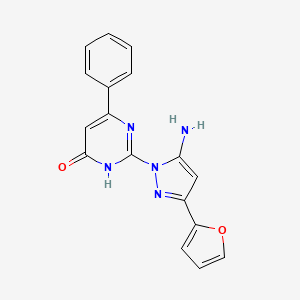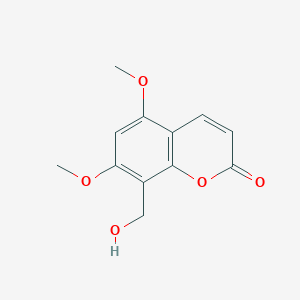
8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one
Overview
Description
Compounds like “8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one” belong to a class of organic compounds known as chromenones, which are characterized by a chromen-2-one skeleton . The hydroxymethyl group is a substituent with the structural formula −CH2−OH .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, methanol can be oxidized to formaldehyde, which can then be used in various reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. The structure of the compound would likely involve a chromen-2-one core with hydroxymethyl and methoxy substituents .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used. For example, hydroxymethyl derivatives can be involved in various reactions, including condensations with aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Synthesis and Chemical Properties
Research into compounds structurally similar to 8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one often focuses on their synthesis and chemical properties. For instance, the study of dihydroxylactone derivatives reveals interesting hydrogen-bonding patterns which are crucial for understanding the molecular structure and stability of these compounds. The presence of hydroxymethyl groups, as in 8-hydroxy-5-hydroxymethyl-3,6-dioxatricyclo[6.3.1.0^1,5]dodecan-2-one, acts as a donor in forming chains connected by hydroxy-to-hydroxy contacts. This chemical behavior underlines the significance of such compounds in materials science, particularly in designing molecules with specific interaction capabilities (Rodríguez et al., 2005).
Antioxidative Properties
Compounds with methoxy and hydroxymethyl groups have been studied for their antioxidative properties, which are of great interest in pharmaceutical and cosmetic applications. For example, new compounds isolated from Chinese eaglewood, including 6,7-dimethoxy-2-[2-(2′-hydroxyphenyl)ethyl]chromone, exhibit strong ABTS radical scavenging activity. Such findings highlight the potential of these compounds in developing antioxidants for health-related applications (Li et al., 2020).
Application in Material Science
The enzymatic synthesis of biobased polyesters using compounds like 2,5-bis(hydroxymethyl)furan, which shares a similar functional group to 8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one, demonstrates the relevance of such chemicals in material science. These polyesters, derived from biobased rigid diols, showcase the utility of these compounds in creating environmentally friendly materials with desirable properties for various applications (Jiang et al., 2014).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. Spirocyclopropane derivatives, which may include functional groups similar to those in 8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one, have been evaluated for their efficiency in protecting mild steel in acidic conditions. These studies are vital for industries looking to enhance the longevity and durability of metal components and structures (Chafiq et al., 2020).
Mechanism of Action
Murrayacarpin B, also known as 8-(Hydroxymethyl)-5,7-dimethoxychromen-2-one, is a phenolic compound . This compound can be isolated from the leaves and fruits of F. carica . The mechanism of action of Murrayacarpin B involves several steps, including target identification, interaction with targets, biochemical pathways, pharmacokinetics, and the result of action.
Mode of Action
It is known that phenolic compounds like murrayacarpin b often interact with their targets by donating a hydrogen atom, which can neutralize reactive oxygen species and prevent oxidative stress .
Biochemical Pathways
Murrayacarpin B is likely involved in the flavonoid biosynthetic pathway . Flavonoids are a group of plant secondary metabolites with various biological activities, including antioxidant, anti-inflammatory, and anticancer effects . The specific downstream effects of Murrayacarpin B on these pathways are still under investigation.
Result of Action
It is known that phenolic compounds like murrayacarpin b have antioxidant activity . They can neutralize reactive oxygen species, thereby preventing oxidative stress and potential damage to cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(hydroxymethyl)-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMKZZUKJPKMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CC(=O)O2)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Murrayacarpin B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Carbamoylamino)phenyl]urea](/img/structure/B3090061.png)
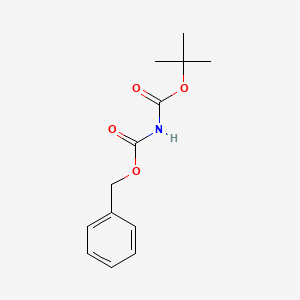
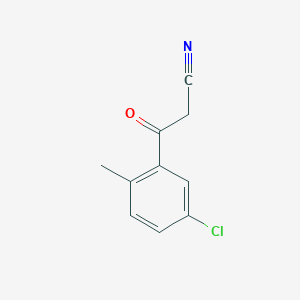

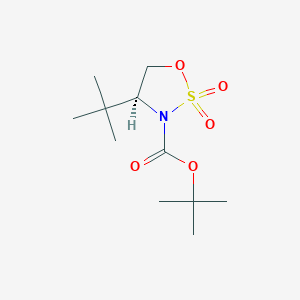
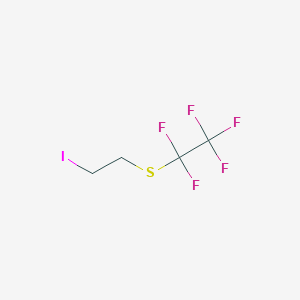
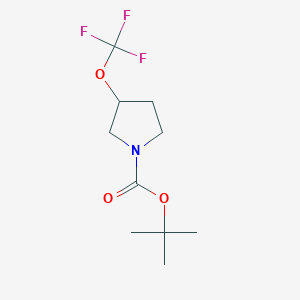
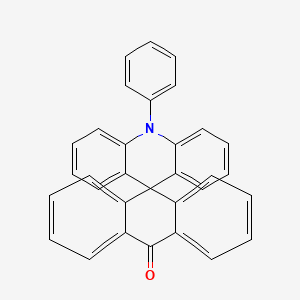
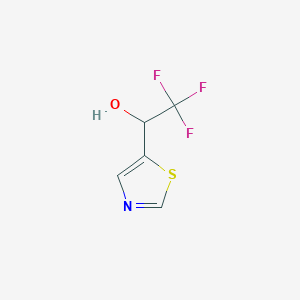
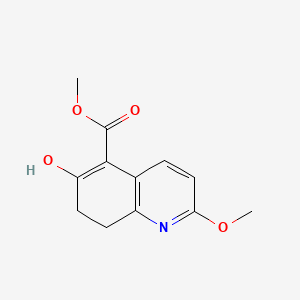
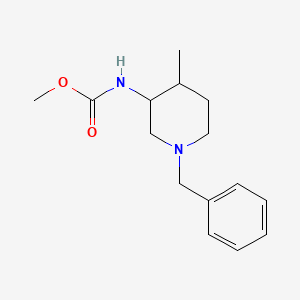
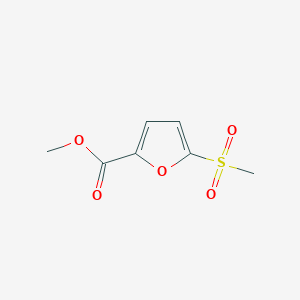
![Tert-butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B3090145.png)
